
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring fused with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.
Reaction Conditions:
Temperature: 0-5°C initially, then room temperature
Solvent: Dichloromethane or another suitable organic solvent
Base: Triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Alkylation at the 2-Position
The triazine ring undergoes N-alkylation at the 2-position under silylation conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Alkyl halides (R-X) | Bis(trimethylsilyl)acetamide (BSA), DMF, 50°C | 2-Alkyl-substituted derivatives | 60–85% |
For example, reaction with naphthalen-1-ylmethyl bromide produces 2-(naphthalen-1-ylmethyl)-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, a potent DAAO inhibitor .
Substitution Reactions
The 6-position bromo group (if present) can be replaced via nucleophilic substitution :
Subsequent hydrogenolysis removes the benzyl group:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂, Pd/C | Ethanol, rt, 12 h | 6-Hydroxy derivatives | >90% |
Keto Group Reactivity
The keto group at position 3 participates in nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., with hydrazines):
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Hydrazine Reaction : Forms triazolo-fused derivatives under acidic conditions .
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Reduction : LiAlH₄ reduces the keto group to an alcohol, though this is less common due to competing ring reactivity.
Stability Under Oxidative Conditions
Attempted oxidation using TEMPO/blue LED light in acetone did not yield products, indicating resistance to radical-mediated oxidation under these conditions .
Pharmacological Activity Modulation
While not a direct chemical reaction, structural modifications significantly impact biological activity:
-
Phenethyl vs. Naphthylmethyl Substitutents :
Thermal and pH Stability
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Thermal Analysis : Differential scanning calorimetry (DSC) shows stability up to 200°C, with decomposition above 220°C.
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pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly in alkaline media (pH >8).
This reactivity profile underscores the compound’s versatility in synthetic chemistry and drug development, particularly for designing enzyme inhibitors with optimized pharmacokinetic properties.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Reaction Types:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Produces amines or alcohols.
- Substitution: Facilitates halogenation or other electrophilic/nucleophilic substitutions.
Biology
The compound is being investigated for its potential as an enzyme inhibitor and receptor ligand . Its ability to interact with biological macromolecules allows it to modulate enzyme activity and receptor functions.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can effectively inhibit specific enzymes associated with cancer cell proliferation. For instance, studies on its analogs have demonstrated significant suppression of viability in cancer cell lines such as MDA-MB-231 and HCC1806 .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties , particularly in:
- Antimicrobial Activities: Exhibiting efficacy against various bacterial strains.
- Anticancer Properties: Showing promise in inhibiting tumor growth through targeted actions on cancer cells.
Case Study: Anticancer Activity
A study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways . This suggests its potential as a lead compound in developing new anticancer drugs.
Industry
The compound finds applications in the development of advanced materials , including polymers and coatings. Its unique properties enhance the performance characteristics of these materials.
Uniqueness
The specific substitution pattern of this compound enhances its lipophilicity and interaction with biological membranes compared to similar compounds.
Mechanism of Action
The mechanism by which 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Another triazine derivative with different substitution patterns.
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dithione: A sulfur analog with distinct chemical properties.
Uniqueness
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenylethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Biological Activity
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as 2-(2-oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a compound belonging to the class of triazine derivatives. Its unique structural characteristics contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C11H9N3O3, with a molecular weight of 231.21 g/mol. The compound features a triazine ring substituted with a phenethyl group and a keto functional group. This structural configuration enhances its chemical reactivity and potential interactions with biological systems .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its inhibitory effects on various enzymes and pathways:
- Inhibition of D-Amino Acid Oxidase (DAAO) : Research indicates that derivatives of this compound exhibit significant inhibitory activity against DAAO, an enzyme involved in neurotransmitter metabolism. The inhibition of DAAO has implications for treating neuropsychiatric disorders such as schizophrenia. Compounds related to this structure have shown IC50 values in the low nanomolar range against DAAO .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. For instance, triazine derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have highlighted the biological applications and effectiveness of this compound:
- Neuropsychiatric Disorders : A study evaluated the effects of DAAO inhibitors derived from this compound on neurotransmitter levels in animal models. The results indicated that these inhibitors could significantly alter neurotransmitter dynamics and may offer therapeutic benefits for conditions like schizophrenia.
- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogenic bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. These findings suggest potential applications in developing new antimicrobial agents .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity:
Compound Name | Structure | Biological Activity |
---|---|---|
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Structure | DAAO inhibitor |
6-Acyl-1,2,4-triazine-3,5-dione | Structure | Herbicidal activity |
6-Methyl-1,2,4-triazine-3,5-dione | Structure | Antimicrobial properties |
Uniqueness : The phenethyl substitution in this compound enhances its interaction with biological targets compared to other triazines lacking such substituents .
Properties
CAS No. |
61959-05-5 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O2/c15-10-8-12-14(11(16)13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
InChI Key |
JGSGTCNDKMIMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
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